molecular formula C19H21N3O2S B2655961 1-[1-(benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415570-85-1

1-[1-(benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2655961
CAS No.: 2415570-85-1
M. Wt: 355.46
InChI Key: ICJSDZFHLXHSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with azetidine to form the benzenesulfonyl azetidine intermediate. This intermediate is then reacted with 2-(propan-2-yl)-1H-1,3-benzodiazole under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The benzimidazole ring is known to interact with DNA and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Uniqueness: 1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole stands out due to its unique combination of the benzenesulfonyl azetidine and benzimidazole moieties.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14(2)19-20-17-10-6-7-11-18(17)22(19)15-12-21(13-15)25(23,24)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJSDZFHLXHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.